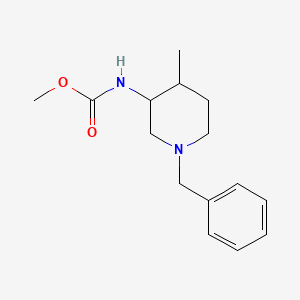

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate can be synthesized from (1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamic acid methyl ester . The synthesis involves the reaction of the starting material with appropriate reagents under controlled conditions to yield the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Análisis De Reacciones Químicas

Reduction Reactions

The carbamate group undergoes reduction to yield primary or secondary amines, depending on the reagents and conditions.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ reduces the carbamate carbonyl to a methylamine group, producing (1-benzyl-4-methylpiperidin-3-yl)methylamine. This reaction is critical in synthesizing intermediates for pharmaceuticals like tofacitinib.

Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Temperature: Reflux (66–70°C)

-

Workup: Acidic hydrolysis (HCl) to isolate the hydrochloride salt .

Example :

Yield : ~85% with >99% optical purity (HPLC) .

Sodium Triacetoxyborohydride (STAB) Reduction

STAB selectively reduces imine intermediates formed during reductive amination, preserving the carbamate group.

Conditions :

-

Solvent: Toluene/acetic acid

-

Temperature: 20–25°C

-

Workup: Neutralization with NaOH, extraction, and HCl precipitation .

Example :

Yield : 60% (from precursor) .

| Reduction Method | Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|---|

| LiAlH₄ | LiAlH₄ | THF | Reflux | 85% | Amine hydrochloride |

| STAB-mediated reductive amination | STAB, AcOH | Toluene/AcOH | 20–25°C | 60% | Amine hydrochloride |

Hydrolysis Reactions

The carbamate group hydrolyzes under acidic or basic conditions to release methanol and form primary amines.

Acidic Hydrolysis

Concentrated HCl cleaves the carbamate, yielding the corresponding amine hydrochloride.

Conditions :

-

Reagent: 6M HCl

-

Temperature: 80°C

-

Workup: Evaporation and trituration.

Example :

Basic Hydrolysis

Aqueous NaOH hydrolyzes the carbamate to free the amine, releasing CO₂.

Conditions :

| Hydrolysis Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acidic | HCl | 80°C, 2 h | Amine hydrochloride |

| Basic | NaOH | 25°C, 18 h | Free amine |

Oxidation Reactions

The piperidine ring’s methyl group can be oxidized to a ketone under Swern oxidation conditions.

Conditions :

-

Reagent: SO₃·pyridine complex, DMSO, Et₃N

-

Temperature: 22–25°C

Example :

Yield : 93% (for analogous substrates) .

Substitution Reactions

The benzyl group undergoes catalytic hydrogenation to replace the benzyl moiety with hydrogen, though direct experimental data for this compound is limited.

Theoretical Pathway :

Key Research Findings

-

Reduction Efficiency : LiAlH₄ provides higher yields (85%) compared to STAB (60%) but requires stringent anhydrous conditions .

-

Stereochemical Control : Reductive amination with STAB preserves the (3R,4R) configuration, critical for bioactive derivatives .

-

Oxidation Selectivity : The Swern oxidation selectively targets the piperidine methyl group without affecting the carbamate .

Aplicaciones Científicas De Investigación

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate include:

- 1-Benzyl-4-methylpiperidin-3-amine

- N-Methyl-N-(1-benzyl-4-methylpiperidin-3-yl)carbamate

- 1-Benzyl-4-methylpiperidin-3-ylcarbamic acid methyl ester

Uniqueness

This compound is unique due to its specific structure and the presence of both a benzyl group and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate is a chemical compound with significant biological activity, particularly in pharmacology. Its structure includes a piperidine ring, which is crucial for its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 846043-59-2 |

This compound interacts with various neurotransmitter systems, particularly by binding to monoamine receptors, which include serotonin receptors. This interaction can modulate neurotransmitter activity, influencing cognitive functions and mood regulation. The compound's ability to act as a ligand for specific receptors suggests potential applications in treating neurological and psychiatric disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM . The structure–activity relationship indicates that modifications to the piperidine ring can enhance cytotoxicity against various cancer cell lines.

Neuropharmacological Effects

Research indicates that this compound can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders. Its interactions with cholinergic and serotonergic pathways are particularly noteworthy, suggesting a multi-targeted approach in drug development .

Case Studies and Research Findings

- Study on Anticancer Activity :

-

Neuropharmacological Evaluation :

- Objective : To assess the compound's impact on mood regulation.

- Findings : The compound showed promise in modulating serotonin levels, indicating potential use in treating mood disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| This compound | Modulates neurotransmitter systems; anticancer effects |

| Benzyl (1-methylpiperidin-4-yl)carbamate | Similar receptor interactions; potential therapeutic applications |

| Piperidine derivatives | Broad range of biological activities; varying effects based on structure |

Propiedades

IUPAC Name |

methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECKJJLXPJQABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.